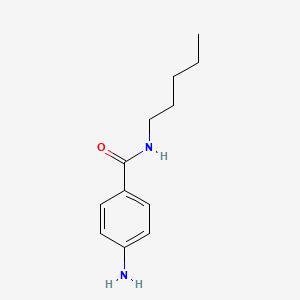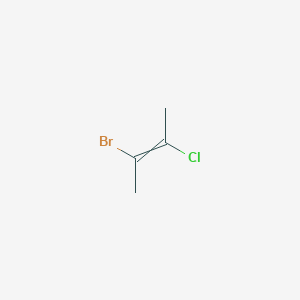
2-Bromo-3-chlorobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chlorobut-2-ene is an organic compound with the molecular formula C4H6BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-chlorobut-2-ene can be synthesized through several methods. One common approach involves the halogenation of butene derivatives. For instance, the reaction of 2-butene with bromine and chlorine under controlled conditions can yield this compound. The reaction typically requires a solvent such as carbon tetrachloride and is carried out at low temperatures to control the reactivity of the halogens.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove any impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chlorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens, to form dihalogenated alkanes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Bases: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) for elimination reactions.
Halogens: Bromine (Br2) and chlorine (Cl2) for addition reactions.
Major Products
Substitution Products: 2-Hydroxy-3-chlorobut-2-ene, 2-Bromo-3-aminobut-2-ene.
Elimination Products: 1,3-Butadiene derivatives.
Addition Products: 2,3-Dibromo-3-chlorobutane, 2-Bromo-3,3-dichlorobutane.
Scientific Research Applications
2-Bromo-3-chlorobut-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to study the effects of halogenated compounds on biological systems, including their potential as enzyme inhibitors or modulators of biochemical pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those that require halogenated intermediates.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chlorobut-2-ene involves its interaction with various molecular targets. For example, in substitution reactions, the compound acts as an electrophile, with the bromine or chlorine atoms being replaced by nucleophiles. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-chlorobutane: Similar in structure but lacks the double bond, leading to different reactivity and applications.
2-Bromo-3-chloropropene: A shorter chain analogue with different physical and chemical properties.
2-Chloro-3-bromobut-2-ene:
Uniqueness
2-Bromo-3-chlorobut-2-ene is unique due to the presence of both bromine and chlorine atoms on a butene backbone, which imparts distinct reactivity patterns. Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
80687-89-4 |
|---|---|
Molecular Formula |
C4H6BrCl |
Molecular Weight |
169.45 g/mol |
IUPAC Name |
2-bromo-3-chlorobut-2-ene |
InChI |
InChI=1S/C4H6BrCl/c1-3(5)4(2)6/h1-2H3 |
InChI Key |
RQBDCNJQWARGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


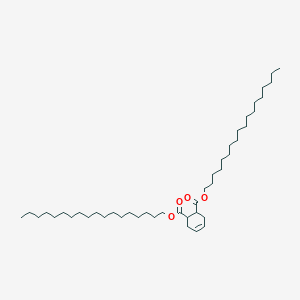
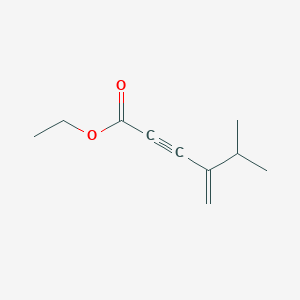
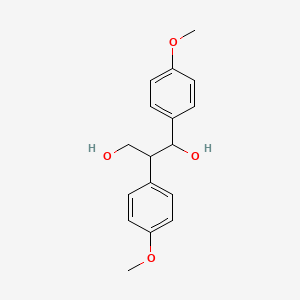
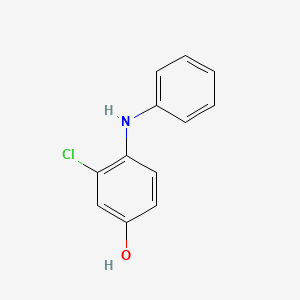
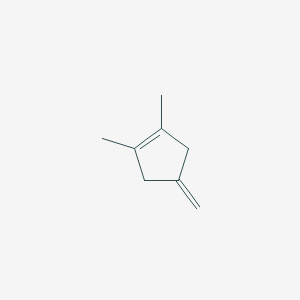
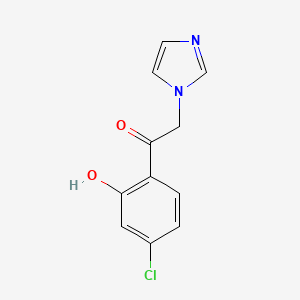
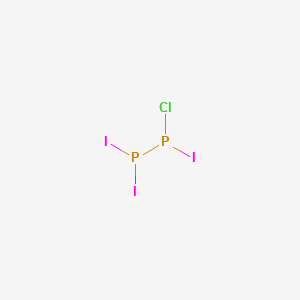
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
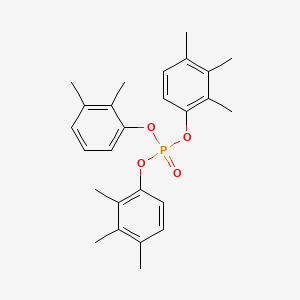
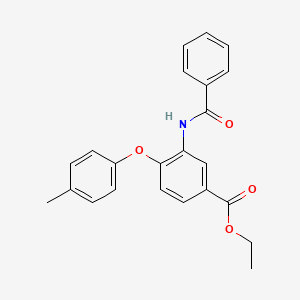
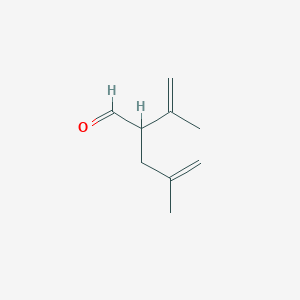
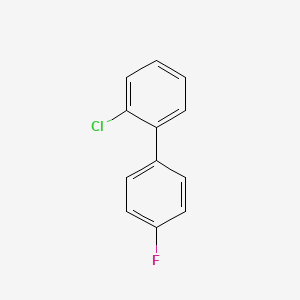
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
